2-mercaptoethanol

描述

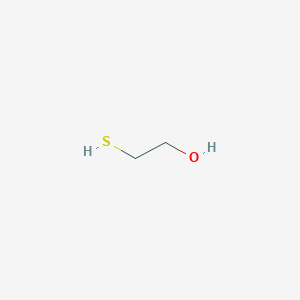

Structure

3D Structure

属性

IUPAC Name |

2-sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVVWUTYPXICAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OS, Array | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026343 | |

| Record name | 2-Mercaptoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thioglycol appears as a water-white liquid. May be toxic by ingestion, inhalation, or skin absorption., Liquid, Water-white liquid with a disagreeable odor; [Hawley] Colorless liquid with a stench; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Very unpleasant odour | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercaptoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Hydroxyethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1903/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

315 to 316 °F at 742 mmHg (decomposes) (NTP, 1992), Decomp at bp 157-158 °C, 742 mm Hg, 157 °C | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercaptoethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

165 °F (NFPA, 2010), 74 °C, 165 °F (74 °C) (open cup), 74 °C o.c. | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercaptoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, ether, and benzene /Pure liquid/, Miscible in most organic solvents., Miscible in water, Solubility in water: miscible, Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercaptoethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Hydroxyethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1903/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1143 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1143 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.114-1.120 (20°) | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Hydroxyethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1903/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.69 (Air = 1), Relative vapor density (air = 1): 2.7 (calculated) | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 68 °F (NTP, 1992), 1.0 [mmHg], 1.756 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 0.13 | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercaptoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Water-white mobile liquid | |

CAS No. |

60-24-2, 155613-89-1 | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Mercaptoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercaptoethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-mercaptoethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cuprate(6-), [.mu.-[[2,2'-[(1-methyl-1,2-ethanediyl)bis[imino(6-fluoro-1,3,5-triazine-4,2-diyl)imino[2-(hydroxy-.kappa.O)-5-sulfo-3,1-phenylene](2,1-diazenediyl-.kappa.N2)(phenylmethylene)-2,1-diazenediyl-.kappa.N1]]bis[4-sulfobenzoato-.kappa.O]](10-)]]di-, sodium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14R9K67URN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-148 °F (NTP, 1992), < 25 °C | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercaptoethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Unsung Workhorse: A Technical Guide to 2-Mercaptoethanol in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology, the success of an experiment often hinges on the precise control of the cellular environment. Among the arsenal (B13267) of reagents used to achieve this control, 2-Mercaptoethanol (BME) stands out as a powerful and versatile reducing agent. This technical guide delves into the core principles of BME's function, its critical applications, and provides detailed protocols to empower researchers in their quest for scientific discovery.

Core Principles: The Chemistry of Reduction

At its heart, this compound (also known as β-mercaptoethanol) is a chemical compound with the formula HOCH₂CH₂SH.[1] Its utility in molecular biology stems from the presence of a thiol (-SH) group, which is a potent reducing agent.[2][3][4] BME readily donates a hydrogen atom from its thiol group, enabling it to break disulfide bonds (-S-S-) within and between proteins.[1][2][3] This action is fundamental to many of the techniques where BME is employed.

The primary mechanism involves the reduction of a disulfide bond to two individual sulfhydryl groups, thereby disrupting the tertiary and quaternary structures of proteins.[1][5] This process of denaturation is crucial for analyzing protein subunits and preventing the activity of enzymes that could degrade precious samples.

Key Applications in the Laboratory

This compound is a staple reagent in a wide array of molecular biology applications, from routine sample preparation to complex cell culture systems.

Protein Denaturation for Electrophoresis

One of the most common uses of BME is in the preparation of protein samples for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5][6][7] By breaking the disulfide bonds that hold protein subunits together or create intramolecular loops, BME ensures that proteins are fully denatured and linearized.[7][] This allows for accurate separation based on molecular weight.

Ribonuclease (RNase) Inactivation during RNA Isolation

The integrity of RNA is paramount for downstream applications such as RT-PCR and sequencing. Ribonucleases (RNases) are notoriously stable and ubiquitous enzymes that rapidly degrade RNA.[1] BME is a critical component of many RNA extraction lysis buffers because it irreversibly denatures RNases by reducing their numerous disulfide bonds.[1][9] This protects the RNA from degradation during the isolation procedure.[1]

Antioxidant in Cell Culture

In the delicate environment of cell culture, the accumulation of reactive oxygen species (ROS) can be toxic to cells.[2] this compound is often added to cell culture media to act as an antioxidant, scavenging harmful free radicals and promoting cell viability and growth.[2][4] This is particularly important for sensitive cell lines and for improving the efficiency of lymphocyte and hybridoma cultivation.[3][10]

Maintaining Enzyme Activity

Paradoxically, while BME is used to denature some enzymes, it can also be used to protect the activity of others.[1] For enzymes that rely on free sulfhydryl groups for their function, BME in the buffer can prevent their oxidation and maintain them in an active, reduced state.[1]

Quantitative Data Summary

For ease of comparison and protocol optimization, the following tables summarize key quantitative data related to the use of this compound.

| Parameter | Value | Reference |

| Molar Mass | 78.13 g/mol | [1] |

| Concentration of neat solution | ~14.3 M | [11] |

| Typical Concentration in SDS-PAGE Sample Buffer | 1% - 5% (v/v) | [12] |

| Typical Concentration in RNA Lysis Buffer | 1% (v/v) | [13] |

| Typical Concentration in Cell Culture Media | 50-100 µM | |

| Half-life at pH 6.5 | >100 hours | [1] |

| Half-life at pH 8.5 | 4 hours | [1] |

Table 1: Physicochemical Properties and Common Working Concentrations of this compound.

| Reducing Agent | Pros | Cons |

| This compound (BME) | More stable than DTT.[1] Effective at breaking disulfide bonds.[5] | Volatile with a strong, unpleasant odor.[1] More toxic than DTT.[1] |

| Dithiothreitol (DTT) | Less toxic and less pungent odor than BME.[14] | Less stable than BME, especially at higher pH.[1] |

| Tris(2-carboxyethyl)phosphine (TCEP) | Odorless and more stable than both BME and DTT over a wider pH range. Reduces disulfide bonds irreversibly. | More expensive. |

Table 2: Comparison of Common Reducing Agents in Molecular Biology.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Preparation of Protein Samples for SDS-PAGE

Objective: To denature and reduce protein samples for separation by SDS-PAGE.

Materials:

-

Protein sample

-

2x Laemmli sample buffer (125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.02% bromophenol blue)

-

This compound (BME)

Procedure:

-

To 950 µL of 2x Laemmli sample buffer, add 50 µL of BME to achieve a final concentration of 5%. This solution is your working 2x reducing sample buffer. This should be prepared fresh.

-

Mix your protein sample with an equal volume of the 2x reducing sample buffer (e.g., 20 µL of sample + 20 µL of buffer).

-

Heat the mixture at 95-100°C for 5-10 minutes.[15]

-

Centrifuge the sample briefly to collect the condensate.

-

The sample is now ready for loading onto an SDS-PAGE gel.

RNA Isolation using a Lysis Buffer Containing BME

Objective: To isolate total RNA while preventing degradation by RNases.

Materials:

-

Cell or tissue sample

-

Lysis buffer (e.g., Buffer RLT from Qiagen RNeasy kits, containing guanidinium (B1211019) isothiocyanate)

-

This compound (BME)

-

Microcentrifuge tubes

-

Homogenizer (optional)

Procedure:

-

Prior to starting, add 10 µL of BME per 1 mL of lysis buffer.[13] Mix well. This reducing lysis buffer should be prepared fresh in a fume hood.

-

For cell pellets, disrupt the pellet by flicking the tube and add the appropriate volume of the reducing lysis buffer. Vortex or pass the lysate through a needle to homogenize.

-

For tissues, homogenize the sample directly in the reducing lysis buffer using a rotor-stator homogenizer or bead mill.

-

Proceed with the remainder of your chosen RNA isolation protocol (e.g., addition of ethanol (B145695) and binding to a silica (B1680970) column). The presence of BME in the initial lysis step will have inactivated the RNases.[9]

Visualizing the Molecular Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Caption: Mechanism of disulfide bond reduction by this compound.

Caption: Workflow for protein sample preparation for SDS-PAGE using BME.

Caption: Workflow for RNA isolation with BME for RNase inactivation.

Safety Considerations

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: BME is toxic if ingested, inhaled, or absorbed through the skin.[16]

-

Odor: It has a strong, unpleasant odor.[1] All work with BME must be conducted in a certified chemical fume hood.[17]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile is recommended) when handling BME.[17]

-

Waste Disposal: BME and any contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[17]

Conclusion

This compound is an indispensable tool in the molecular biologist's toolkit. Its potent reducing properties are fundamental to the success of numerous techniques, from ensuring the accurate analysis of proteins by SDS-PAGE to preserving the integrity of RNA during extraction. By understanding the principles behind its function and adhering to established protocols and safety guidelines, researchers can continue to leverage the power of this versatile reagent to drive their research forward.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | Reducing Agent for Protein Research [benchchem.com]

- 4. Reducing agent - this compound Clinisciences [clinisciences.com]

- 5. biocompare.com [biocompare.com]

- 6. mpbio.com [mpbio.com]

- 7. mpbio.com [mpbio.com]

- 9. Why do I have to add beta-mercaptoethanol (beta-ME) to lysis Buffer RLT of the RNeasy Kits? [qiagen.com]

- 10. [Use of this compound in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, 100 ml, glass, CAS No. 60-24-2 | Reagents for protein isolation | Protein purification | Protein Biology | Life Science | Carl ROTH - Poland [carlroth.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]

- 15. 2X SDS-PAGE Sample Buffer | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. ehs.umich.edu [ehs.umich.edu]

- 17. purdue.edu [purdue.edu]

2-Mercaptoethanol: An In-Depth Technical Guide to its Application as a Reducing Agent in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptoethanol (also known as β-mercaptoethanol or BME) is a potent reducing agent widely utilized in biochemical and molecular biology applications. Its primary function is the cleavage of disulfide bonds within and between proteins, a critical step for disrupting tertiary and quaternary structures. This guide provides a comprehensive overview of the core principles, applications, and detailed methodologies for the effective use of this compound in protein chemistry, RNA isolation, and cell culture.

Core Principles: The Chemistry of Reduction

This compound's efficacy as a reducing agent stems from its thiol (-SH) group.[1] This group readily participates in thiol-disulfide exchange reactions, effectively breaking the disulfide bonds (-S-S-) that are crucial for the three-dimensional structure of many proteins.[2] The reaction proceeds via a nucleophilic attack of the thiolate anion of this compound on one of the sulfur atoms of the disulfide bridge. This results in the formation of a mixed disulfide and a free cysteine thiol. In the presence of excess this compound, the reaction is driven towards the complete reduction of the protein's disulfide bonds.[3]

The overall reaction can be summarized as follows:

Protein-(S-S)-Protein + 2 HOCH₂CH₂SH ⇌ 2 Protein-SH + HOCH₂CH₂S-SCH₂CH₂OH

This reduction disrupts the tertiary and quaternary structure of proteins, a process known as denaturation.[4] This is essential for various analytical techniques where the protein's primary structure or subunit composition is of interest.

Quantitative Data Summary

The optimal concentration and stability of this compound are critical for its effective use. The following tables summarize key quantitative data for various applications.

Table 1: Recommended Concentrations of this compound for Various Applications

| Application | Typical Concentration Range | Notes |

| Protein Denaturation for SDS-PAGE | 5% (v/v) in sample buffer (final concentration ~1%) | Ensures complete reduction of disulfide bonds for accurate molecular weight determination. |

| RNase Inactivation during RNA Isolation | 1-4% (v/v) in lysis buffer[5][6] | Irreversibly denatures RNases by reducing their disulfide bonds, protecting RNA from degradation. |

| Mammalian Cell Culture | 50 µM - 200 µM[7][8] | Prevents oxidative stress and can aid in nutrient uptake.[1] |

| General Protein Stabilization | 0.01 M (70 mM) | Maintains protein thiol groups in their reduced state to prevent inactivation.[9] |

Table 2: Stability and Storage of this compound Solutions

| Condition | Stability | Recommendations |

| Neat (Pure) Liquid | Decomposes slowly on exposure to air.[9] | Store at room temperature in a tightly sealed container.[9] |

| Diluted Aqueous Solutions | Unstable, especially at alkaline pH and in the presence of metal ions.[9] | Prepare fresh before use. For short-term storage (2-3 days), store at pH 6-7 with 0.05 mM EDTA at 2-8°C.[9] |

| In Cell Culture Media | Unstable in solution, requiring daily supplementation for some protocols.[4] | Add fresh this compound to the media immediately before use. |

Key Applications and Experimental Protocols

Protein Denaturation for SDS-PAGE

The reduction of disulfide bonds by this compound is a fundamental step in preparing protein samples for Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). This ensures that the proteins are fully denatured and migrate through the gel matrix based on their molecular weight alone.[10]

Experimental Protocol: Protein Sample Preparation for SDS-PAGE

-

Prepare 2x Laemmli Sample Buffer:

-

4% SDS

-

10% Glycerol

-

0.125 M Tris-HCl, pH 6.8

-

0.002% Bromophenol Blue

-

-

Add this compound: Immediately before use, add this compound to the 2x Laemmli sample buffer to a final concentration of 5% (v/v). For example, add 50 µL of this compound to 950 µL of sample buffer.

-

Mix Sample and Buffer: Combine your protein sample with an equal volume of the prepared 2x sample buffer containing this compound. For example, mix 10 µL of your protein sample with 10 µL of the buffer.

-

Heat Denaturation: Heat the mixture at 95-100°C for 5 minutes to ensure complete denaturation and reduction.[11]

-

Centrifugation: Briefly centrifuge the sample to collect any condensation.

-

Loading: The sample is now ready to be loaded onto the SDS-PAGE gel.

RNase Inactivation during RNA Isolation

Ribonucleases (RNases) are robust enzymes that can rapidly degrade RNA, compromising experimental results. Many RNases are stabilized by multiple disulfide bonds. This compound is a common component of lysis buffers in RNA extraction protocols, where it irreversibly denatures RNases by reducing these bonds.[6]

Experimental Protocol: Total RNA Extraction with this compound

This protocol is a general guideline and may need optimization depending on the sample type.

-

Prepare Lysis Buffer: Prepare a suitable lysis buffer (e.g., containing guanidinium (B1211019) isothiocyanate).

-

Add this compound: Immediately before use, add this compound to the lysis buffer to a final concentration of 1% (v/v). For example, add 10 µL of this compound to 990 µL of lysis buffer. Work in a fume hood as this compound has a strong, unpleasant odor. [12]

-

Homogenization: Homogenize the tissue or cell sample directly in the lysis buffer containing this compound. This ensures the rapid inactivation of RNases upon cell lysis.

-

Proceed with RNA Isolation: Continue with your chosen RNA isolation protocol (e.g., phenol-chloroform extraction or column-based purification). The presence of this compound in the initial lysis step will protect the RNA from degradation.

Supplement in Mammalian Cell Culture

This compound is often added to mammalian cell culture media to create a reducing environment, which can prevent the toxic effects of oxygen radicals.[1] It can also facilitate the uptake of essential nutrients like cystine, which some cell lines struggle to transport.[13][14]

Experimental Protocol: Supplementing Cell Culture Media with this compound

-

Prepare a Stock Solution: Prepare a 55 mM stock solution of this compound in Dulbecco's Phosphate Buffered Saline (DPBS). Filter-sterilize the solution.

-

Dilute to Working Concentration: On the day of use, dilute the stock solution into your complete cell culture medium to the desired final concentration (typically 50-55 µM). For example, add 1 µL of the 55 mM stock solution to 1 L of culture medium.

-

Cell Seeding and Culture: Use the freshly prepared medium to culture your cells.

-

Daily Supplementation (if required): As this compound is not stable in solution, some protocols may require daily supplementation of the media.[4]

Visualizations

The following diagrams illustrate key processes and workflows involving this compound.

Caption: Mechanism of disulfide bond reduction by this compound.

Caption: Experimental workflow for protein denaturation for SDS-PAGE.

Caption: Logical relationship of this compound's role in cell culture.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin.[12]

-

Odor: It has an extremely strong and unpleasant odor.[12]

-

Handling: Always handle this compound in a certified chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[15]

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and metals.[12] Keep containers tightly closed.[9]

-

Waste Disposal: Dispose of this compound waste according to institutional and local regulations. Do not pour down the drain.[15]

Alternatives

While this compound is a widely used reducing agent, several alternatives are available, each with its own advantages and disadvantages.

-

Dithiothreitol (DTT): DTT is a stronger reducing agent than this compound and is less volatile and has a less pungent odor. However, it is generally less stable in solution.[4]

-

Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a non-thiol-based reducing agent that is odorless, more stable than DTT, and effective over a wider pH range.[1]

The choice of reducing agent will depend on the specific application, experimental conditions, and downstream analysis.

Conclusion

This compound remains a cornerstone reagent in biochemistry and molecular biology due to its effectiveness in reducing disulfide bonds. A thorough understanding of its chemical properties, optimal working concentrations, and proper handling procedures is paramount for its successful and safe application in research and development. This guide provides the foundational knowledge and practical protocols to empower researchers to utilize this compound with confidence and precision.

References

- 1. Reducing agent - this compound Clinisciences [clinisciences.com]

- 2. reddit.com [reddit.com]

- 3. m.youtube.com [m.youtube.com]

- 4. biocompare.com [biocompare.com]

- 5. gih.uq.edu.au [gih.uq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mpbio.com [mpbio.com]

- 10. neobiotechnologies.com [neobiotechnologies.com]

- 11. BiochemSphere [biochemicalsci.com]

- 12. nbinno.com [nbinno.com]

- 13. Mechanism of growth stimulation of L1210 cells by this compound in vitro. Role of the mixed disulfide of this compound and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Use of this compound in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ehs.washington.edu [ehs.washington.edu]

The Chemistry and Application of Disulfide Bond Cleavage by 2-Mercaptoethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, kinetics, and practical applications of 2-mercaptoethanol (β-mercaptoethanol or BME) in the cleavage of disulfide bonds within proteins. Disulfide bonds are critical for the structural integrity and biological activity of many proteins, and their selective reduction is a fundamental technique in proteomics, protein chemistry, and drug development.

The Core Mechanism: Thiol-Disulfide Exchange

The cleavage of a disulfide bond by this compound is a classic example of a thiol-disulfide exchange reaction. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiol group (thiolate) of this compound acts as the nucleophile, attacking one of the sulfur atoms in the protein's disulfide bond. The reaction is pH-dependent, as an alkaline environment promotes the formation of the more reactive thiolate anion.

The overall process can be described in two main steps:

-

Formation of a Mixed Disulfide: The initial attack by a this compound thiolate on the protein disulfide bond (R-S-S-R) results in the formation of a mixed disulfide between the protein and the reducing agent, and the release of one of the protein's cysteine residues as a free thiol (R-SH).

-

Reduction to Free Thiols: A second molecule of this compound then attacks the mixed disulfide, releasing the second protein cysteine as a free thiol and forming a stable disulfide-linked dimer of this compound.

To ensure the reaction goes to completion and to minimize the presence of mixed disulfide intermediates, a large excess of this compound is typically used in experimental protocols.

Figure 1: Mechanism of disulfide bond cleavage by this compound.

Quantitative Data and Kinetic Considerations

The rate of disulfide bond reduction is influenced by several factors, including pH, temperature, the concentration of the reducing agent, and the accessibility of the disulfide bond within the protein's three-dimensional structure.

| Parameter | Influence on Disulfide Reduction | Notes |

| pH | Reaction rate increases with pH. | An alkaline pH (typically > 7.5) is required to deprotonate the thiol group of this compound (pKa ~9.6), forming the reactive thiolate anion. |

| Temperature | Higher temperatures increase the reaction rate. | For complete denaturation and reduction, samples are often heated (e.g., 95-100°C for 5-10 minutes in SDS-PAGE sample buffer). However, prolonged heating can lead to protein degradation. |

| Concentration | A molar excess of this compound is required. | Drives the equilibrium towards the fully reduced protein, minimizing the formation of mixed disulfides. Typical concentrations in sample buffers are around 5% (v/v). |

| Steric Hindrance | Buried disulfide bonds react more slowly. | Denaturants like SDS, urea, or guanidine (B92328) hydrochloride are often used to unfold the protein and expose the disulfide bonds to the reducing agent. |

Comparison with Other Reducing Agents:

This compound is a potent reducing agent, but for some applications, other reagents may be preferred. Dithiothreitol (DTT) is another commonly used reducing agent that is often more effective than this compound. This is because DTT is a dithiol, and upon reducing a disulfide bond, it forms a stable intramolecular six-membered ring, which is entropically favored and drives the reaction to completion. In contrast, this compound, a monothiol, relies on the law of mass action (a high concentration) to achieve complete reduction.

| Reducing Agent | Relative Rate of Reaction (with Lysozyme at pH 10.0) | Key Characteristics |

| Dithiothreitol (DTT) | 1.0 | Forms a stable intramolecular disulfide bond, making it a more efficient reducing agent. Less volatile and less pungent odor than this compound. |

| This compound | 0.2 | Requires a large excess to drive the reaction to completion. Volatile with a strong, unpleasant odor. |

| 3-Mercaptopropionate | 0.4 | - |

| 2-Aminoethanethiol | 0.01 | - |

Experimental Protocols

Reduction of Proteins for SDS-PAGE

This is one of the most common applications of this compound, used to denature proteins and break disulfide bonds so that they migrate on the gel according to their molecular weight.

Materials:

-

2x Laemmli sample buffer (e.g., 4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0

2-mercaptoethanol safety precautions and handling guidelines

An In-depth Technical Guide to 2-Mercaptoethanol: Safety Precautions and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions and handling guidelines for this compound (β-mercaptoethanol, BME), a chemical compound widely used in research and drug development to reduce disulfide bonds and act as a biological antioxidant.[1][2] Due to its hazardous nature, strict adherence to safety protocols is essential.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a strong, unpleasant odor.[3] It is a combustible liquid and is miscible with water, alcohol, ether, and benzene.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₆OS | [5] |

| Molar Mass | 78.13 g/mol | [5] |

| Boiling Point | 157-158 °C (314.6-316.4 °F) | [4] |

| Melting Point | -100 °C (-148 °F) | [4] |

| Flash Point | 73 °C (163.4 °F) | [4] |

| Autoignition Temperature | 295 °C (563 °F) | [4] |

| Density | 1.114 g/cm³ | [2] |

| Vapor Pressure | 0.76 hPa at 20 °C | [6] |

| Solubility | Miscible in water | [7] |

| pKa | 9.643 | [2] |

Toxicological Data and Hazard Classification

This compound is classified as a particularly hazardous substance.[8] It is fatal if it comes into contact with the skin, toxic if swallowed or inhaled, causes severe skin and eye damage, and may cause an allergic skin reaction.[7][9] Prolonged or repeated exposure may cause damage to the liver and heart.[9][10]

Table 2: Acute Toxicity Data for this compound

| Endpoint | Value | Species | Reference |

| LD50 (Oral) | 244 mg/kg | Rat | [5] |

| LD50 (Dermal) | 112 mg/kg | Rabbit | [5] |

| LC50 (Inhalation) | 2.03 mg/l/4h (vapor) | Rat | [5][11] |

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (Heart, Liver) |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |

| Flammable Liquids | 4 | H227: Combustible liquid |

References for Table 3:[4][5][7][10][12]

Occupational Exposure Limits

To minimize the risk of exposure, adhere to the established occupational exposure limits.

Table 4: Occupational Exposure Limits for this compound

| Organization | Limit | Reference |

| OSHA PEL (8 HR TWA) | 0.2 ppm | [3][8] |

| AIHA WEEL (8 hr TWA) | 0.2 ppm | [7] |

Handling and Storage

Proper handling and storage are critical to prevent exposure and accidents.

Engineering Controls

-

Fume Hood: Always handle this compound inside a properly functioning chemical fume hood with a face velocity between 80 and 125 feet per minute.[13]

-

Ventilation: Ensure adequate general laboratory ventilation to minimize odor and vapor accumulation.[14]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

-

Hand Protection: Wear double-layered chemical-resistant gloves, such as nitrile gloves.[8][13] Inspect gloves for pinholes before use.[8] Contaminated gloves must be disposed of as hazardous waste.[13]

-

Eye Protection: Use ANSI-approved safety glasses with side shields or chemical splash goggles.[13] A face shield may be necessary for splash hazards.[13][14]

-

Skin and Body Protection: Wear a fully buttoned lab coat, full-length pants, and closed-toed shoes.[13] An apron and disposable sleeves may be required for larger quantities or splash risks.[8]

-

Respiratory Protection: Respiratory protection is generally not required when working in a fume hood.[13] If use outside a fume hood is unavoidable, a supplied-air respirator is necessary.[7][15]

Storage Requirements

-

Store in a cool, dry, well-ventilated area away from heat, ignition sources, and direct sunlight.[14][16]

-

Keep containers tightly closed and upright to prevent leakage.[8][13]

-

A vented chemical cabinet is recommended.[8]

-

Consider using a secondary sealed container to minimize odors.[8][13]

-

Incompatible with oxidizing agents, strong acids, metals, and heavy metal salts.[3][7]

Spill and Emergency Procedures

Immediate and appropriate response to spills and exposures is crucial.

Spill Cleanup

-

Small Spills (<10 mL inside a fume hood):

-

Ensure appropriate PPE is worn (double gloves, goggles, lab coat).[17]

-

Contain the spill with a non-combustible absorbent material like sand, vermiculite, or soda ash.[7]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[14]

-

Clean the spill area with a detergent solution followed by water.[8]

-

The odor can be neutralized with household bleach, which oxidizes the thiol group.[17]

-

-

Large Spills or Spills Outside a Fume Hood:

First Aid Measures

Immediate medical attention is required for any exposure.[5][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[5][7]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the skin with plenty of soap and water for at least 15 minutes.[7] Seek immediate medical attention.[5][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Waste Disposal

All this compound waste, including contaminated materials, must be disposed of as hazardous waste.[8]

-

Collect liquid waste in a designated, sealed, and properly labeled container.[13]

-

Do not mix this compound waste with other organic waste streams if possible.[8][13]

-

Contaminated solid waste (e.g., gloves, paper towels, pipette tips) must also be collected as hazardous waste due to the strong odor.[8][13] Double-bagging is recommended.[16]

-

Contact your institution's environmental health and safety department for pickup and disposal.[8]

Experimental Protocols for Toxicity Assessment

The toxicological data for this compound are determined using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Guideline 401, now superseded by 420, 423, 425)

-

Principle: To determine the median lethal dose (LD50) after a single oral administration.

-

Methodology:

-

Test Animals: Typically, young adult rodents (e.g., rats) are used.

-

Procedure: Animals are fasted overnight before dosing. The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.

-

Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity (e.g., tremors, convulsions, salivation) for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals.

-

Acute Dermal Toxicity (based on OECD Guideline 402)

-

Principle: To assess the toxicity following a single, prolonged dermal application.[14]

-

Methodology:

-

Test Animals: Young adult rats are commonly used.[5]

-

Procedure: The fur is clipped from the dorsal area of the trunk.[18] The test substance is applied to an area of at least 10% of the body surface and held in contact with the skin with a porous gauze dressing for 24 hours.[2][18]

-

Observation: Animals are observed for mortality and signs of systemic toxicity for 14 days.[2][5]

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.[2]

-

Acute Inhalation Toxicity (based on OECD Guideline 403)

-

Principle: To determine the median lethal concentration (LC50) after a short-term inhalation exposure.[13]

-

Methodology:

-

Test Animals: The preferred species is the rat.[13]

-

Procedure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a whole-body or nose-only exposure chamber for a fixed duration, typically 4 hours.[13][19] Multiple concentration groups are used.[13]

-

Observation: Animals are observed for at least 14 days for mortality and signs of toxicity.[13][20]

-

Necropsy: A gross necropsy is performed on all animals.[13]

-

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)

-

Principle: To assess the potential for a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[3]

-

Methodology:

-

Test Animals: The albino rabbit is the preferred species.[3]

-

Procedure: A single dose (0.5 mL for liquids) is applied to a small area of clipped skin and covered with a patch for 4 hours.[3][21]

-

Observation: The skin is examined for erythema and edema at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[21] Observations may continue for up to 14 days to assess reversibility.[3]

-

Acute Eye Irritation/Corrosion (based on OECD Guideline 405)

-

Principle: To determine the potential for a substance to produce irritation or corrosion in the eye.[7]

-

Methodology:

-

Test Animals: Albino rabbits are typically used.[7]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[7][16]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[7]

-

Skin Sensitization (based on OECD Guideline 406)

-

Principle: To determine if a substance can elicit an allergic contact dermatitis response.[22]

-

Methodology (Guinea Pig Maximization Test - GPMT):

-

Test Animals: Guinea pigs are used.[22]

-

Induction Phase: Animals are initially exposed to the test substance through intradermal injections (with adjuvant) and subsequent topical application.[23]

-

Challenge Phase: After a 10-14 day rest period, a challenge dose is applied topically to a naive site.[22][23]

-

Evaluation: The skin reaction at the challenge site is observed and scored 24 and 48 hours after the challenge application.[23]

-

Repeated Dose 28-day Oral Toxicity Study (based on OECD Guideline 407)

-

Principle: To provide information on health hazards likely to arise from repeated oral exposure over a 28-day period.[8]

-

Methodology:

-

Procedure: The test substance is administered orally (by gavage or in the diet/drinking water) daily in graduated doses to several groups of animals for 28 days.[8][9]

-

Observation: Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored.[9]

-

Analysis: At the end of the study, hematology, clinical biochemistry, gross necropsy, and histopathology are performed.[9]

Reproduction/Developmental Toxicity Screening Test (based on OECD Guideline 421)

-

Principle: To provide initial information on the possible effects of a substance on male and female reproductive performance and on the development of offspring.[1][17]

-

Methodology:

-

Test Animals: Rats are typically used.[1]

-

Procedure: The substance is administered daily at several dose levels to groups of males (for a minimum of 4 weeks) and females (throughout the study, approx. 63 days).[1][24] Animals are mated.[1]

-

Observation: Effects on gonadal function, mating behavior, conception, pregnancy, parturition, and offspring survival and growth are recorded.[17]

-

Analysis: Gross necropsy and histopathology of the reproductive organs are performed.[1][15]

-

References

- 1. oecd.org [oecd.org]

- 2. nucro-technics.com [nucro-technics.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 10. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 19. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 20. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. oecd.org [oecd.org]

- 23. nucro-technics.com [nucro-technics.com]

- 24. oecd.org [oecd.org]

The Role of β-Mercaptoethanol in Protein Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Beta-mercaptoethanol (β-ME or BME) is a potent reducing agent indispensable in protein chemistry. Its primary function is the cleavage of disulfide bonds, which are critical for the tertiary and quaternary structure of many proteins. This in-depth guide explores the core functions of β-mercaptoethanol, providing detailed experimental protocols, quantitative data, and visual representations of its mechanisms and applications.

The Core Function: Reduction of Disulfide Bonds

Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins.[1][2] β-mercaptoethanol, with its free sulfhydryl group, effectively reduces these stable disulfide bridges to their corresponding free thiols. This process is essential for denaturing proteins, allowing for their analysis by various techniques, and for preventing unwanted oxidation.[3][4]

The mechanism involves a thiol-disulfide exchange reaction. Two molecules of β-mercaptoethanol are required to reduce one disulfide bond. The first molecule forms a mixed disulfide with one of the cysteine residues, which is then attacked by the second β-mercaptoethanol molecule, releasing the second cysteine and forming a stable oxidized dimer of β-mercaptoethanol.

Key Applications and Quantitative Data

β-mercaptoethanol is a versatile reagent with numerous applications in protein chemistry. The optimal concentration and reaction conditions vary depending on the specific application.

| Application | Typical β-ME Concentration | Incubation Time | Incubation Temperature (°C) | Purpose |

| SDS-PAGE Sample Preparation | 2-5% (v/v) or ~0.55 M | 5-10 minutes | 95-100 | Complete denaturation and reduction of disulfide bonds for accurate molecular weight determination.[5] |

| Protein Lysis Buffers | 1-20 mM | During cell lysis | 4 | To maintain a reducing environment, preventing oxidation and aggregation of proteins.[6][7] |

| Protein Refolding | 0.1-100 mM | Varies (often hours to days) | 4 to room temperature | To break incorrect disulfide bonds and allow for proper refolding.[8][9] |

| Enzyme Activity Preservation | 0.1-10 mM | During purification and storage | 4 | To maintain the reduced state of cysteine residues essential for catalytic activity. |

Note: The optimal concentration should be determined empirically for each specific protein and application.

Experimental Protocols

Protein Sample Preparation for SDS-PAGE

This protocol describes the standard procedure for preparing protein samples for denaturing polyacrylamide gel electrophoresis.

Materials:

-

Protein sample

-

2x Laemmli sample buffer (or similar)

-

β-mercaptoethanol (BME)

-

Heating block or water bath

-

Microcentrifuge

Procedure:

-

To your protein sample, add an equal volume of 2x Laemmli sample buffer.

-

Add β-mercaptoethanol to the sample mixture to a final concentration of 5% (v/v). For example, add 5 µL of BME to 95 µL of the protein-sample buffer mix.

-

Vortex the sample gently to mix.

-

Heat the sample at 95-100°C for 5-10 minutes to facilitate denaturation and reduction.[10]

-

Briefly centrifuge the sample to collect the condensate.

-

The sample is now ready to be loaded onto an SDS-PAGE gel.

Inclusion of β-Mercaptoethanol in Lysis Buffers for Protein Purification

Maintaining a reducing environment during cell lysis is crucial for the stability and solubility of many proteins.

Materials:

-

Cell pellet

-

Lysis buffer (e.g., Tris-HCl, NaCl, imidazole (B134444) for His-tagged proteins)

-

β-mercaptoethanol (BME)

-

Protease inhibitors

-

Sonicator or other lysis equipment

Procedure:

-

Prepare the desired lysis buffer.

-

Immediately before use, add β-mercaptoethanol to the lysis buffer to a final concentration of 10-20 mM.[6][11]

-

Add protease inhibitors to the lysis buffer.

-

Resuspend the cell pellet in the complete lysis buffer.

-

Proceed with the chosen cell lysis method (e.g., sonication, French press).

-

Centrifuge the lysate to separate the soluble fraction containing the protein of interest from the insoluble debris.

-

The clarified supernatant is now ready for subsequent purification steps.

Role in Understanding Redox Signaling Pathways

Disulfide bond formation and reduction are key mechanisms in cellular signaling, acting as molecular switches that regulate protein function.[2][12] β-mercaptoethanol can be used as a tool in the laboratory to investigate these redox-sensitive pathways by mimicking the reducing environment of the cell or by ensuring a fully reduced state of proteins for baseline measurements.